Product packaging for 5-Phenyl-2,4-Pentadienol(Cat. No.:)

5-Phenyl-2,4-Pentadienol

Cat. No.: B8656693
M. Wt: 160.21 g/mol
InChI Key: VEWUTMSLGMROMK-UHFFFAOYSA-N
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Description

5-Phenyl-2,4-Pentadienol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B8656693 5-Phenyl-2,4-Pentadienol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-phenylpenta-2,4-dien-1-ol

InChI

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9,12H,10H2

InChI Key

VEWUTMSLGMROMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CCO

Origin of Product

United States

Contextualization Within Conjugated Dienol Systems Research

Conjugated dienols, including 5-Phenyl-2,4-pentadienol, are valuable building blocks in organic synthesis. The principle of vinylogy suggests that the electronic effects of a functional group can be transmitted through conjugated double bonds, influencing the reactivity at distal positions. researchgate.net This makes dienols versatile intermediates for constructing more complex molecules. researchgate.net

The phenyl group in this compound introduces specific electronic and steric effects. Phenyl-substituted compounds are often studied to understand how aromatic rings influence the pharmacokinetic profiles and metabolic stability of molecules. nih.gov Research has shown that replacing certain chemical groups with substituted phenyl groups can lead to more favorable metabolic stability and enhanced in vivo efficacy. nih.gov

Conjugated dienols are key components in various important chemical reactions, including:

Diels-Alder Reactions: These cycloaddition reactions are fundamental in creating six-membered rings. Dienols can act as the diene component, reacting with a dienophile. acs.orgresearchgate.net For instance, 2,4-pentadienol is used in Diels-Alder reactions to synthesize complex nitrogen-containing bicyclic compounds. researchgate.net

Coupling Reactions: Modern synthetic methods often involve the coupling of dienol derivatives (like phosphates) with Grignard reagents, catalyzed by transition metals such as iron, to form terminal conjugated dienes stereoselectively. organic-chemistry.orgnih.gov

Asymmetric Synthesis: Chiral dienols are crucial for the enantioselective synthesis of biologically active compounds, including deoxy-azasugars, which are potent glycosidase inhibitors. irbbarcelona.org For example, the Sharpless asymmetric epoxidation of (E)-2,4-pentadienol is a key step in synthesizing intermediates for drugs like 1-deoxymannojirimycin. irbbarcelona.org

Historical Perspectives in Dienol Synthesis and Reactivity Studies

The synthesis of conjugated dienols has been a subject of interest for many decades, with methods evolving to improve efficiency and stereoselectivity. Early methods for synthesizing related structures, like 1-phenyl-1,3,5-hexatrienes, involved multi-step sequences starting from compounds like 6-phenyl-3,5-hexadien-1-ol. oregonstate.edu

Historically, the reduction of α,β-unsaturated aldehydes and ketones was a common route to allylic alcohols. The reduction of cinnamaldehyde (B126680) (5-phenyl-2,4-pentadienal's precursor) would yield the corresponding alcohol. prepchem.com One of the foundational methods for preparing dienols is the reduction of the corresponding dienal or dienoate. For example, (2E,4Z)-5-phenylpenta-2,4-dienol can be synthesized by the reduction of methyl (2E,4Z)-5-phenyl-2,4-pentadienoate using reagents like diisobutylaluminum hydride (DIBAL-H). lookchem.com

The development of organometallic chemistry provided new avenues for dienol synthesis. Palladium-catalyzed reactions involving vinylmercurials and olefins were explored for the stereospecific synthesis of (E,E)-2,4-dienols in the 1980s. koreascience.kr These studies provided valuable insights into the reaction mechanisms and the influence of solvents and reagents on yield and stereoselectivity. koreascience.kr More recent advancements have focused on transition-metal-catalyzed coupling reactions, which offer robust and scalable protocols. organic-chemistry.orgnih.gov

Current Research Trajectories and Future Directions for Phenyl Substituted Dienols

Stereoselective and Enantioselective Synthetic Approaches

The creation of specific stereoisomers of this compound is crucial for its application in the synthesis of enantiomerically pure target molecules. To this end, several powerful strategies have been developed, including catalytic asymmetric epoxidation, Lewis acid-mediated Diels-Alder reactions, and enzymatic transformations.

Catalytic Asymmetric Epoxidation of Dienol Precursors

Catalytic asymmetric epoxidation is a powerful tool for the introduction of chirality into molecules. The Sharpless-Katsuki asymmetric epoxidation, in particular, has proven to be a highly effective method for the enantioselective epoxidation of allylic alcohols. harvard.eduwikipedia.orgdalalinstitute.com This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral dialkyl tartrate ligand (such as diethyl tartrate or diisopropyl tartrate), and tert-butyl hydroperoxide as the oxidant. wikipedia.orgdalalinstitute.com

While direct studies on this compound are not extensively documented, the epoxidation of the closely related (E)-2,4-pentadienol serves as an excellent model. In this case, the Sharpless epoxidation proceeds with high chemoselectivity, targeting the double bond adjacent to the hydroxyl group. irbbarcelona.org The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation. For instance, using (+)-diethyl tartrate typically leads to epoxidation from one face of the double bond, while (-)-diethyl tartrate directs it to the opposite face, allowing for the selective synthesis of either enantiomer of the resulting epoxy alcohol. youtube.com

The resulting enantiopure epoxy alcohol is a versatile intermediate that can be transformed into a variety of functionalized derivatives, including diols and amino alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. wikipedia.org The reaction's tolerance to various functional groups further enhances its synthetic utility. youtube.com

Table 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols
SubstrateChiral LigandProductEnantiomeric Excess (ee)
(E)-2,4-Pentadienol(+)-Diethyl Tartrate(2R,3R)-3,4-Epoxy-1-penten-5-ol>90%
(E)-2,4-Pentadienol(-)-Diethyl Tartrate(2S,3S)-3,4-Epoxy-1-penten-5-ol>90%
General Allylic Alcohol(+)-Dialkyl TartrateEpoxy AlcoholOften >90%
General Allylic Alcohol(-)-Dialkyl TartrateEpoxy AlcoholOften >90%

Lewis Acid Template-Mediated Asymmetric Diels-Alder Cycloadditions Utilizing Dienols

The Diels-Alder reaction is a classic and powerful method for the construction of six-membered rings. When applied in an asymmetric fashion, it provides a route to enantiomerically enriched cyclic structures. Lewis acid template-mediated asymmetric Diels-Alder cycloadditions of dienols have emerged as a sophisticated strategy for controlling both the regio- and stereoselectivity of this transformation.

In this approach, a chiral Lewis acid coordinates to both the dienol and the dienophile, bringing them into close proximity within a well-defined chiral environment. This pre-organization of the reactants within the catalyst's framework dictates the facial selectivity of the cycloaddition, leading to the formation of a specific enantiomer of the product.

The design of the chiral Lewis acid template is critical to the success of these reactions. A common and effective strategy involves the use of bimetallic Lewis acid templates. For instance, a template can be generated from a chiral binaphthol (BINOL) derivative, such as (R)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H₈-BINOL), in combination with organometallic reagents like dimethylzinc (B1204448) and methylmagnesium bromide. This approach has been successful in catalyzing the Diels-Alder reaction between 2,4-dienols and dienophiles like methyl acrylate (B77674), yielding highly functionalized bicyclic γ-lactones with excellent enantiomeric purities.

The choice of the metal centers and the chiral ligand is crucial for optimizing the reactivity and selectivity of the catalyst. The bimetallic nature of the catalyst is thought to be key to its effectiveness, with one metal activating the dienophile while the other holds the dienol in a specific conformation.

The architecture of the chiral ligand has a profound impact on the enantioselectivity of the Diels-Alder reaction. The steric and electronic properties of the ligand create a chiral pocket around the active site of the catalyst, which discriminates between the two faces of the prochiral dienophile.

For example, in copper(II)-catalyzed Diels-Alder reactions, the bite angle of bis(oxazoline) (BOX) ligands has been shown to directly correlate with the enantioselectivity. Larger bite angles can lead to higher enantiomeric excesses, demonstrating the importance of fine-tuning the ligand structure to achieve optimal stereocontrol. Similarly, the substituents on the ligand can influence the electronic environment of the metal center, which in turn affects the catalyst's activity and selectivity.

Table 2: Representative Lewis Acid-Mediated Asymmetric Diels-Alder Reactions
DieneDienophileChiral Lewis Acid SystemProduct TypeEnantiomeric Excess (ee)
2,4-DienolMethyl Acrylate(R)-H₈-BINOL / Zn(II) / Mg(II)Bicyclic γ-lactoneHigh
4-Siloxy-2,4-pentadienolAldehydes(R)-H₈-BINOL / Zn(II) / Mg(II)Substituted DihydropyranGood
AcrylamideCyclopentadieneChiral Copper(II)-BOXCycloadductUp to 98%

Enantiopure Intermediates via Lipase-Mediated Transformations

Enzymes are increasingly used as catalysts in organic synthesis due to their remarkable selectivity and ability to operate under mild reaction conditions. Lipases, in particular, have proven to be highly effective for the kinetic resolution of racemic alcohols and their derivatives. ntnu.no

This strategy can be applied to the synthesis of enantiopure precursors for this compound. For instance, a racemic mixture of a suitable precursor, such as a chlorohydrin, can be subjected to a lipase-catalyzed transesterification reaction. The lipase (B570770) will selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated, providing access to both enantiomerically enriched forms of the precursor.

Candida antarctica lipase B (CALB) is a commonly used and highly efficient lipase for such resolutions. ntnu.no The choice of the acyl donor and the reaction solvent can be optimized to maximize the enantioselectivity (E-value) of the process. This chemoenzymatic approach offers a practical and sustainable route to enantiopure building blocks that can then be converted to the final target molecule, (S)- or (R)-5-phenyl-2,4-pentadienol. nih.gov

Table 3: Lipase-Mediated Kinetic Resolution of Racemic Alcohols
Racemic SubstrateLipaseReaction TypeProductsEnantiomeric Excess (ee)
Racemic ChlorohydrinCandida antarctica Lipase B (CALB)Transesterification(R)-Chlorohydrin and (S)-Acetate>99% for (S)-Atenolol precursor
Racemic AlcoholVarious LipasesEsterification/HydrolysisEnantiopure Alcohol and EsterVaries with substrate and lipase

Organometallic Coupling Strategies

Organometallic coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki-Miyaura and Heck couplings provide powerful and versatile methods for connecting different molecular fragments, and they can be readily applied to the synthesis of this compound. sigmaaldrich.com

The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org To synthesize this compound, one could envision coupling phenylboronic acid with a suitable 5-halo-2,4-pentadienol derivative. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive approach. nih.gov

Alternatively, the Heck reaction offers another powerful strategy. This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org For the synthesis of this compound, this could involve the reaction of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with a 2,4-pentadienol derivative. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

Both the Suzuki-Miyaura and Heck reactions benefit from a wide range of available palladium catalysts and ligands, which can be tuned to optimize the reaction yield and selectivity. The functional group tolerance of these reactions is also a significant advantage, allowing for their application in the synthesis of complex molecules.

Table 4: Organometallic Coupling Reactions for C-C Bond Formation
ReactionCoupling PartnersCatalyst SystemProduct TypeKey Features
Suzuki-Miyaura CouplingOrganoboron Compound + Organic Halide/TriflatePalladium Catalyst + BaseBiaryl, Substituted AlkeneMild conditions, high functional group tolerance
Heck CouplingUnsaturated Halide + AlkenePalladium Catalyst + BaseSubstituted AlkeneGood for vinylation of aryl halides

Palladium-Catalyzed Vinylation Reactions for Dienol Formation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. nih.gov The vinylation of organometallic compounds with olefins, facilitated by a palladium(II) salt, is a promising method for preparing conjugated dienes. koreascience.kr This approach involves the reaction of an aryl or vinyl-containing compound with a vinyl source in the presence of a palladium catalyst. nih.gov

In the context of dienol synthesis, a key strategy is the reaction of a functionalized vinylmercurial with an olefin, such as styrene, catalyzed by a palladium complex. Research has shown that the reaction of (E)-2-chloro-3-chloromercuri-2-propen-1-ol with styrene, in the presence of 10 mol % of dilithium (B8592608) tetrachloropalladate(II) (Li₂PdCl₄) and cupric chloride as a reoxidant, stereospecifically yields (E,E)-2-chloro-5-phenyl-2,4-pentadienol. koreascience.kr The reaction proceeds cleanly and rapidly at room temperature, particularly with the addition of an inorganic base like magnesium oxide, which mitigates the strong coordination of the palladium catalyst to the hydroxyl group of the starting material. koreascience.kr This method is tolerant of a wide variety of reactive functional groups on either the mercurial or olefin reactant. koreascience.kr

Utilization of Functionalized Vinylmercurials in Dienol Synthesis

Functionalized vinylmercurials are versatile reagents in organic synthesis. Specifically, (E)-β-chloro-γ-hydroxyvinylmercurials, which can be readily prepared through the mercuration of propargylic alcohols, serve as effective precursors for the synthesis of functionalized (E,E)-2,4-dienols. koreascience.kr

The reaction involves a palladium-catalyzed vinylation where the vinylmercurial couples with an olefin. For the synthesis of a this compound derivative, (E)-2-chloro-3-chloromercuri-2-propen-1-ol is reacted with styrene. The use of a catalytic amount of Li₂PdCl₄, along with two equivalents of cupric chloride and one equivalent of magnesium oxide in methanol, provides the desired (E,E)-2-chloro-5-phenyl-2,4-pentadienol in high yield. koreascience.kr This stereospecific reaction highlights the utility of vinylmercurials in constructing complex dienol structures. koreascience.kr

The following table summarizes the results of the palladium-catalyzed vinylation of a functionalized vinylmercurial with various olefins to produce corresponding dienols. koreascience.kr

Table 1: Synthesis of (E,E)-2,4-Dienols via Vinylation of (E)-2-chloro-3-chloromercuri-2-propen-1-ol

Olefin Product Yield (%)
Methyl acrylate (E,E)-Methyl 5-chloro-6-hydroxy-2,4-hexadienoate 95
Styrene (E,E)-2-Chloro-5-phenyl-2,4-pentadienol 85
Acrylonitrile (E,E)-5-Chloro-6-hydroxy-2,4-hexadienenitrile 78
Acrolein (E,E)-5-Chloro-6-hydroxy-2,4-hexadienal 73
N-Cyclohexylacrylamide (E,E)-N-Cyclohexyl-5-chloro-6-hydroxy-2,4-hexadienamide 92

Data sourced from research on the vinylation of vinylmercurials. koreascience.kr

Rearrangement-Based Synthetic Pathways

Rearrangement reactions, particularly sigmatropic rearrangements, are a class of pericyclic reactions that provide powerful and elegant pathways for the synthesis of complex organic molecules, including dienols and their derivatives. wikipedia.org

Sigmatropic Rearrangements in the Context of Dienol and Dienol Ester Synthesis

A sigmatropic rearrangement is an intramolecular, concerted process where a sigma bond migrates across a conjugated π-electron system. wikipedia.orghcpgcollege.edu.in These reactions are classified by an order term [i,j], which denotes the movement of the σ-bond. wikipedia.org Their stereochemical outcome is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed via a suprafacial or antarafacial pathway based on the number of electrons involved. hcpgcollege.edu.inuh.edu

Two of the most synthetically useful sigmatropic rearrangements for the synthesis of molecules containing dienol or dienol ester motifs are the hcpgcollege.edu.inhcpgcollege.edu.in Claisen and Cope rearrangements. openstax.org

Claisen Rearrangement : This reaction involves the hcpgcollege.edu.inhcpgcollege.edu.in-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. openstax.orglibretexts.org The formation of the stable carbonyl group makes this reaction essentially irreversible. uh.edu This method is a cornerstone for carbon-carbon bond formation and can be used to synthesize precursors that can be readily converted to dienols. libretexts.org For instance, a substituted allyl vinyl ether can be rearranged to a ketone or aldehyde, which can then be reduced to the corresponding alcohol.

Cope Rearrangement : This is the hcpgcollege.edu.inhcpgcollege.edu.in-sigmatropic rearrangement of a 1,5-diene. openstax.org A particularly relevant variant is the Oxy-Cope rearrangement , where a hydroxyl group is present at the C3 or C4 position of the 1,5-diene. After the rearrangement, an enol is formed, which then tautomerizes to a stable ketone or aldehyde. openstax.orglibretexts.org This provides a direct route to functionalized carbonyl compounds that are precursors to complex alcohols.

These rearrangements are highly stereospecific, with the reaction often proceeding through a chair-like six-membered transition state, allowing for predictable control over the stereochemistry of the final product. hcpgcollege.edu.in

Table 2: Key hcpgcollege.edu.inhcpgcollege.edu.in-Sigmatropic Rearrangements in Synthesis

Rearrangement Starting Material Initial Product Final Product Type Key Features
Claisen Allyl vinyl ether γ,δ-Unsaturated carbonyl Carbonyl Compound Irreversible due to carbonyl formation. uh.edu
Cope 1,5-Diene Isomeric 1,5-diene Diene Reversible; driven by thermodynamics. openstax.org
Oxy-Cope 1,5-Diene-3-ol Enol Carbonyl Compound Irreversible due to keto-enol tautomerization. libretexts.org

Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. slideshare.netebsco.com They are characterized by a continuous reorganization of electrons and are highly stereospecific. libretexts.orgub.edu

Intramolecular Diels-Alder Reactions of Substituted Pentadienols

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex cyclic systems. researchgate.netmdpi.com In the context of substituted pentadienols, this reaction involves the [4+2] cycloaddition of the diene moiety with a dienophile tethered to the alcohol. msu.edu For instance, the conversion of an intermolecular Diels-Alder reaction to an intramolecular one can be achieved by linking the diene and dienophile. researchgate.net This approach often leads to the formation of bicyclic γ-lactones, which are valuable intermediates in the synthesis of natural products. researchgate.netmdpi.com The stereochemical outcome of these reactions can be significantly influenced by substituents on the pentadienol framework. massey.ac.nz

Elucidation of Regio- and Stereoselectivity in Cycloadditions

The regio- and stereoselectivity of Diels-Alder reactions involving substituted pentadienols are critical aspects that determine the structure of the final product. In intermolecular reactions, achieving high selectivity can be challenging. For example, the thermal Diels-Alder reaction of 2,4-hexadienol with methyl acrylate results in a mixture of products with low selectivity. nih.gov However, the use of Lewis acids can dramatically improve selectivity. researchgate.net

In the context of this compound, the phenyl group can influence the electronic properties and steric environment of the diene system, thereby affecting the regio- and stereochemical course of the cycloaddition. For instance, in hetero-Diels-Alder reactions, an electron-withdrawing group on the nitroso reactant can increase its reactivity. rcsi.com The stereoselectivity of these reactions is often high, proceeding in a concerted, suprafacial manner. ub.edumsu.edu

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving pentadienols. Lewis acids, in particular, have been extensively studied for their ability to promote and control these transformations. researchgate.netacs.org

Role of Bimetallic Lewis Acid Systems in Dienol Transformations

Bimetallic Lewis acid systems have emerged as highly effective catalysts for Diels-Alder reactions of dienols. acs.orgclockss.org A notable example is the use of a chiral Zn(II)/Mg(II) bimetallic template. acs.org This system can tether both the diene and the dienophile, effectively converting an intermolecular reaction into an "intramolecular" one within a self-assembled complex. nih.govacs.org This approach, often referred to as a Lewis Acid-Catalyzed Self-Assembled Diels-Alder (LACASA-DA) reaction, leads to high regio-, diastereo-, and enantioselectivity. nih.gov The bimetallic template not only activates the dienophile but also pre-organizes the reactants in a favorable orientation for the cycloaddition to occur. researchgate.net

Catalyst SystemReactantsProductSelectivityReference
Zn(II)/Mg(II)-(R)-H8-BINOL4-siloxy-2,4-pentadienols and aldehydesSubstituted dihydropyransGood enantioselectivities researchgate.net
Chiral Zn(II)/Mg(II) bimetallic template2,4-dienols and methyl acrylateFunctionalized bicyclic γ-lactonesHigh enantiomeric purities acs.org

Proposed Transition State Structures in Catalyzed Reactions

The stereochemical outcome of catalyzed reactions is often rationalized by examining the proposed transition state structures. In the bimetallic Lewis acid-catalyzed Diels-Alder reaction of dienols, a plausible mechanism involves the formation of a self-assembled intermediate where the diene and dienophile are coordinated to the bimetallic template. clockss.org This coordination pre-organizes the reactants into a specific conformation, leading to the observed high selectivity. The transition state is believed to be a cyclic arrangement of atoms where the new carbon-carbon bonds are being formed in a concerted fashion. slideshare.netub.edu The chiral ligands on the metal centers create a chiral environment around the reacting species, directing the approach of the dienophile to one face of the diene, thus controlling the enantioselectivity of the reaction. The stability of different possible transition states, influenced by steric and electronic factors, determines the major product formed. frontiersin.org

Electrophilic and Nucleophilic Attack Mechanisms

The reactivity of this compound is significantly influenced by its conjugated π-system, which allows for the formation of delocalized carbocations. The subsequent attack by nucleophiles on these cations is a key aspect of its chemistry, governed by principles of regioselectivity. Similarly, electrophilic attack on the diene system, as in epoxidation, also exhibits distinct selectivity.

Regioselectivity of Nucleophilic Attack on Dienol-Derived Cations

When this compound is protonated or its hydroxyl group is converted into a good leaving group, a resonance-stabilized pentadienyl cation is formed. This cation possesses multiple electrophilic sites, leading to potential regiochemical complexity upon nucleophilic attack. The distribution of the positive charge is spread across carbons 1, 3, and 5, making each a potential target for nucleophiles.

The regioselectivity of this attack is not always straightforward and can be influenced by several factors, including steric hindrance, the nature of the nucleophile, and electronic effects imparted by substituents. researchgate.netresearchgate.net In related acyclic (pentadienyl)iron(1+) cation systems, which serve as valuable models, the outcome of nucleophilic addition is highly dependent on the nucleophile's reactivity. nih.gov

Hard vs. Soft Nucleophiles: Generally, more reactive, "harder" nucleophiles (like organocuprates or alkyl amines) tend to attack at the terminal carbons (C1 or C5) of the cisoid conformer of the pentadienyl cation. This type of reaction is often considered to be under frontier orbital control. nih.gov

Weak Nucleophiles: Weaker, neutral nucleophiles such as water or alcohols often react via the higher-energy transoid conformer of the cation. nih.gov

Steric Control: The presence of substituents on the pentadienyl backbone can sterically hinder attack at certain positions, directing the nucleophile to the less crowded carbon. In studies involving substituted pentadienyl iron cations, steric control was found to be a predominant factor in determining the site of nucleophilic attack. researchgate.netresearchgate.net An experiment with a deuterated spirodienol derivative, which contains a pentadienol subunit, showed that deoxofluorination proceeds via a regiospecific nucleophilic attack at the γ-position (C3) of the pentadienol system. acs.org

The phenyl group in this compound can further influence regioselectivity through its electronic and steric properties, stabilizing the cation and potentially directing the attack to specific sites.

Distal vs. Adjacent Selectivity in Dienol Epoxidation

The epoxidation of a conjugated diene like this compound presents a challenge of regioselectivity: which of the two double bonds will be oxidized? The double bond at C2-C3 is "adjacent" to the C1 hydroxyl group, while the C4-C5 double bond is "distal."

Many standard epoxidation methods for allylic alcohols, such as the Sharpless asymmetric epoxidation, are "directed" by the hydroxyl group and thus show a strong preference for oxidizing the adjacent double bond. acs.org However, alternative catalytic systems have been developed to reverse this selectivity.

Research has demonstrated that a Ti(IV)-salan catalyst system in the presence of 30% hydrogen peroxide (H₂O₂) can achieve highly efficient and selective monoepoxidation of the distal double bond in 2,4-pentadien-1-ols. acs.org This complementary regioselectivity is a significant finding. For instance, even with an unprotected hydroxyl group on a pentadienol substrate, the regioselectivity was found to be entirely distal, in sharp contrast to the adjacent selectivity characteristic of directed processes. acs.org

The efficiency and selectivity of this distal epoxidation can be enhanced by protecting the alcohol functionality. Various protecting groups have been shown to be effective, leading to good yields and diastereoselectivity of the distal, erythro-allylic epoxide. acs.org

Table 1: Influence of Protecting Groups on the Distal Epoxidation of a 2,4-Pentadien-1-ol Substrate. acs.org
EntryProtecting Group (R)ProductYield (%)Diastereomeric Ratio (dr)
1HDistal, erythro-allylic epoxide----
2Benzyl (Bn)Distal, erythro-allylic epoxideGoodGood
3Benzoate (Bz)Distal, erythro-allylic epoxideGoodGood
4Pivaloate (Piv)Distal, erythro-allylic epoxideGoodGood
5CarbonateDistal, erythro-allylic epoxideGoodGood
6Silyl etherDistal, erythro-allylic epoxideGoodGood

Kinetic and Thermodynamic Considerations in Dienol Reactions

When a conjugated diene undergoes a reaction that can lead to multiple products, such as electrophilic addition, the final product distribution can often be controlled by the reaction conditions, illustrating the principle of kinetic versus thermodynamic control. libretexts.orgjackwestin.com In the context of this compound, addition reactions across the diene system can yield different constitutional isomers (e.g., 1,2- and 1,4-adducts).

Kinetic Control: At lower temperatures, reactions are typically under kinetic control. youtube.com This means the major product formed is the one that results from the lowest activation energy pathway, i.e., the product that is formed the fastest. jackwestin.com For conjugated dienes, this is often the 1,2-adduct. openstax.org Under these conditions, the reaction is not readily reversible, so the faster-forming product predominates even if it is not the most stable. youtube.com

Thermodynamic Control: At higher temperatures, the system has sufficient energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. openstax.org Under these conditions of thermodynamic (or equilibrium) control, the major product is the most thermodynamically stable one, which for conjugated dienes is often the 1,4-adduct due to the greater substitution of the resulting double bond. libretexts.orgyoutube.com The product ratio reflects the relative stabilities of the products rather than their rates of formation. openstax.org

The classic example illustrating this principle is the addition of HBr to 1,3-butadiene. At 0 °C, the reaction is under kinetic control and yields a majority of the 1,2-adduct. At 40 °C, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product. openstax.org A similar dynamic would be expected for electrophilic additions to this compound.

Table 2: Conceptual Illustration of Kinetic vs. Thermodynamic Control in Electrophilic Addition to a Conjugated Diene. youtube.comopenstax.org
Reaction ConditionType of ControlFavored ProductRationale
Low Temperature (e.g., ≤ 0 °C)Kinetic1,2-Adduct (Less Stable)Forms faster (lower activation energy). The reverse reaction is slow.
High Temperature (e.g., > 40 °C)Thermodynamic1,4-Adduct (More Stable)Reaction is reversible, allowing equilibrium to be reached, favoring the most stable product.

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. For 5-Phenyl-2,4-pentadienol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework and stereoisomeric form. The most stable and common isomer is typically the (2E,4E) form, and the following analysis is based on this stereochemistry.

Detailed ¹H NMR Spectral Analysis for Stereochemical Assignment

The ¹H NMR spectrum of this compound is critical for assigning the stereochemistry of the diene system. The olefinic protons of conjugated double bonds resonate in a characteristic region of the spectrum, typically between 5.5 and 7.5 ppm. nih.gov The coupling constants (J-values) between these protons are diagnostic for determining the geometry (E or Z) of the double bonds.

In the (2E,4E)-isomer, the protons on the conjugated double bonds (H-2, H-3, H-4, and H-5) form a complex spin system.

H-5: This proton, being adjacent to the phenyl group, would appear as a doublet coupled to H-4.

H-4: This proton would be a doublet of doublets, coupled to both H-5 and H-3.

H-3: This proton would also appear as a doublet of doublets, coupled to H-4 and H-2.

H-2: This proton, adjacent to the carbon bearing the hydroxyl group, would be coupled to H-3 and the methylene protons (H-1), appearing as a doublet of triplets.

H-1: The methylene protons (-CH₂OH) adjacent to the double bond (allylic position) would appear as a doublet, coupled to H-2.

Phenyl Protons: The protons on the phenyl ring would typically resonate in the 7.2-7.5 ppm region.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

The stereochemistry is confirmed by the magnitude of the coupling constants. For trans (E) double bonds in a conjugated system, the vicinal coupling constant (³J) is typically large, in the range of 12-18 Hz. The observation of large coupling constants for J(H2-H3) and J(H4-H5) would confirm the (2E,4E) configuration. mdpi.com

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-1 (-CH₂OH)~4.2d (doublet)~5-7
H-2~5.8dt (doublet of triplets)³J(H2-H3) ≈ 15
H-3~6.3dd (doublet of doublets)³J(H3-H2) ≈ 15, ³J(H3-H4) ≈ 10
H-4~6.8dd (doublet of doublets)³J(H4-H3) ≈ 10, ³J(H4-H5) ≈ 15
H-5~6.6d (doublet)³J(H5-H4) ≈ 15
Phenyl (C₆H₅)7.2-7.5m (multiplet)-
-OHVariablebr s (broad singlet)-

¹³C NMR Chemical Shift Assignments for Carbon Framework Determination

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For this compound, the spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

The reduction of the aldehyde in the related compound 5-phenylpenta-2,4-dienal to an alcohol would cause a significant upfield shift for C-1, from the aldehyde region (~193 ppm) to the alcohol region (~63 ppm). spectrabase.comnih.gov

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1 (-CH₂OH)~63
C-2~129
C-3~130
C-4~135
C-5~128
C-1' (Phenyl, ipso)~137
C-2'/C-6' (Phenyl, ortho)~127
C-3'/C-5' (Phenyl, meta)~129
C-4' (Phenyl, para)~128

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the sequence of the dienol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of each carbon atom that has attached protons. For example, the proton signal at ~4.2 ppm (H-1) would show a cross-peak with the carbon signal at ~63 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule. For instance, a correlation between the H-5 proton and the ipso-carbon of the phenyl ring (C-1') would confirm the connection between the dienol chain and the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be dominated by a few key absorptions.

O-H Stretch: The most prominent band for an alcohol is a strong and broad absorption due to the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region. utdallas.eduorgchemboulder.com The broadness is a result of intermolecular hydrogen bonding. docbrown.info

C-O Stretch: A strong C-O stretching vibration for a primary alcohol appears in the 1050-1260 cm⁻¹ range. orgchemboulder.comlibretexts.org

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹.

C=C Stretches: The conjugated C=C bonds of the diene and the aromatic ring will show multiple stretching absorptions in the 1450-1650 cm⁻¹ region. masterorganicchemistry.com

=C-H Bends: Out-of-plane bending vibrations for the trans-alkene protons typically appear as strong bands in the 960-980 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic/Vinylic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=C stretch (conjugated/aromatic)1450 - 1650Medium to Strong
C-O stretch (primary alcohol)1050 - 1260Strong
Trans =C-H bend (out-of-plane)960 - 980Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 160. Alcohols are known to undergo characteristic fragmentation pathways. libretexts.org

Dehydration: A common fragmentation for alcohols is the loss of a water molecule, which would result in a significant peak at m/z = 142 (M-18). libretexts.orgopenochem.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is another typical pathway. libretexts.orgopenochem.org For this primary alcohol, this would involve the loss of a hydrogen radical to give a peak at m/z = 159 (M-1), or more significantly, cleavage between C1 and C2 to form a resonance-stabilized cation.

Allylic/Benzylic Cleavage: The presence of the conjugated system and the phenyl group leads to the formation of highly stable allylic and benzylic carbocations. Fragmentation at the C4-C5 bond could lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z = 91.

m/z ValuePossible Fragment IonFragmentation Pathway
160[C₁₁H₁₂O]⁺Molecular Ion (M⁺)
142[C₁₁H₁₀]⁺Loss of H₂O (Dehydration)
131[C₁₀H₁₁]⁺Loss of -CH₂OH
115[C₉H₇]⁺Loss of H₂O and C₂H₃
91[C₇H₇]⁺Tropylium ion (Benzylic cleavage)
77[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated π-electron systems. The extended conjugation in this compound, which includes the phenyl ring and the diene, allows it to absorb light in the ultraviolet region.

The absorption peak of maximum wavelength (λmax) is characteristic of the size and nature of the conjugated system. As the length of the conjugated system increases, the energy required for electronic transition decreases, and the λmax shifts to a longer wavelength (a bathochromic or red shift). youtube.com Compared to styrene (λmax ≈ 245 nm), the addition of the conjugated diene in this compound would be expected to shift the λmax to a significantly longer wavelength, likely in the range of 280-320 nm. The exact position can be influenced by the solvent used. nih.gov

CompoundConjugated SystemExpected λmax (nm)
This compound Phenyl-diene~280-320

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity. Techniques such as Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) are powerful tools for this purpose.

Frontier Molecular Orbital (FMO) Theory Applications to Dienol Reactivity

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 5-Phenyl-2,4-pentadienol, an analysis of its HOMO and LUMO would provide insights into its behavior as a nucleophile or electrophile. The energy and spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack, thereby predicting its reactivity in various chemical reactions. However, no published studies have reported the FMO analysis of this specific dienol.

Density Functional Theory (DFT) Calculations for Geometries and Energies

DFT is a widely used computational method to determine the optimized geometry and electronic energy of molecules. Such calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT calculations would provide the molecule's total electronic energy, which is crucial for assessing its stability and for calculating the thermodynamics of potential reactions. Despite the utility of this method, specific DFT data for this compound is not available in the current body of scientific literature.

Reaction Pathway Modeling

Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that determines the reaction rate. Without specific reactions of this compound being studied computationally, no data on its transition states or activation energies can be reported.

Computational Exploration of Competing Reaction Mechanisms

Many organic reactions can proceed through multiple competing pathways. Computational chemistry can be employed to model these different mechanisms and to determine the most energetically favorable route. For a molecule like this compound, which possesses multiple reactive sites (the hydroxyl group, the conjugated diene system, and the phenyl ring), a computational exploration of competing mechanisms would be particularly insightful for understanding its chemical behavior. This area of research for this compound remains unexplored.

Conformational Analysis and Molecular Dynamics Simulations

of this compound

The prediction of spectroscopic properties through quantum chemical methods has become an invaluable tool in the field of chemistry, offering insights into the molecular structure and electronic properties of compounds. These computational approaches allow for the theoretical calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. However, a review of the scientific literature indicates a notable absence of published research specifically detailing the theoretical prediction of spectroscopic properties for this compound using quantum chemical methods.

While computational studies are prevalent for a wide array of organic molecules, an exhaustive search of scholarly databases and chemical literature did not yield any specific studies that have applied methods such as Density Functional Theory (DFT) or other quantum chemical calculations to predict the NMR, IR, or UV-Vis spectra of this compound.

For many related compounds, researchers commonly employ DFT methods, often utilizing functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G(d,p) or larger) to achieve a balance between computational cost and accuracy. For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach. Time-Dependent Density Functional Theory (TD-DFT) is the accepted methodology for calculating electronic transitions that correspond to UV-Vis absorption spectra. Similarly, the calculation of vibrational frequencies through methods like DFT provides theoretical IR spectra that can be compared with experimental data.

The application of these established computational methodologies to this compound would be expected to yield valuable data. For instance, a theoretical ¹H and ¹³C NMR analysis would predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra. A computational IR study would provide the theoretical vibrational frequencies and their corresponding intensities, which can be correlated to the stretching and bending modes of the functional groups present in this compound, such as the hydroxyl (-OH) group, the phenyl ring, and the conjugated diene system. Furthermore, a TD-DFT calculation would predict the electronic absorption maxima (λmax) and oscillator strengths, offering insights into the electronic transitions within the molecule's chromophore.

Despite the potential for such a study, the specific computational data and detailed research findings for this compound are not available in the current body of scientific literature. Consequently, the presentation of data tables with predicted spectroscopic values and a discussion of detailed research findings for this particular compound is not possible at this time. The scientific community has yet to publish a dedicated computational investigation into the spectroscopic properties of this compound.

Academic Applications and Chemical Transformations of 5 Phenyl 2,4 Pentadienol and Its Derivatives

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The unique structure of 5-phenyl-2,4-pentadienol derivatives makes them ideal substrates for cycloaddition reactions, which are fundamental to the synthesis of complex cyclic systems.

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org A variation, the aza-Diels-Alder reaction, involves a nitrogen-containing component and is instrumental in synthesizing nitrogenous heterocycles. nih.gov This methodology can be applied to construct the core structure of azafagomine, a potent glycosidase inhibitor that features a polyhydroxylated piperidine (B6355638) ring (an azasugar).

In a potential synthetic route, a derivative of this compound can function as the four-carbon diene component. The reaction with a dienophile containing a carbon-nitrogen double bond (an imine), which acts as the two-atom component, would yield a phenyl-substituted tetrahydropyridine. This resulting heterocyclic ring is the foundational scaffold of azafagomine. Subsequent chemical modifications, such as hydroxylation of the ring, would complete the synthesis. The high degree of stereochemical control inherent in Diels-Alder reactions makes this approach particularly valuable for accessing specific isomers of complex molecules. harvard.edu

The synthesis of six-membered heterocycles containing one or more heteroatoms is a significant focus of synthetic chemistry. Derivatives of this compound are valuable precursors for such structures.

Dihydropyrans: These oxygen-containing heterocycles can be synthesized via a hetero-Diels-Alder reaction where the this compound derivative acts as the diene and a compound with a carbon-oxygen double bond (e.g., an aldehyde or ketone) serves as the dienophile. This reaction directly constructs the dihydropyran ring. An alternative, non-cycloaddition approach is the silyl-Prins cyclization, where alkenylsilyl alcohols react with aldehydes to form substituted dihydropyrans, often with high diastereoselectivity for the cis-isomer. nih.gov

Dihydropyrazines: These nitrogen-containing heterocycles can be formed using an inverse-electron-demand Diels-Alder reaction. nih.gov In this strategy, an electron-deficient azadiene, such as a derivative of 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. An enol ether derivative of this compound can serve as the electron-rich component, leading to the formation of the dihydropyrazine (B8608421) core after the extrusion of a small molecule like nitrogen gas.

Tetracyclic lactols can be synthesized through a sequential reaction strategy beginning with a Diels-Alder cycloaddition. The first step involves the reaction of this compound, acting as the diene, with a quinone, such as 1,4-benzoquinone, which serves as the dienophile. mdpi.com This intermolecular reaction forms a bicyclic adduct, commonly referred to as a dienol-quinone adduct.

Following the formation of this adduct, an intramolecular cyclization can be induced. wikipedia.orgorganicreactions.org The hydroxyl group of the original dienol moiety attacks one of the carbonyl carbons of the quinone portion of the molecule. This acid-catalyzed ring-closing reaction results in the formation of a new heterocyclic ring containing a hemiacetal functional group, known as a lactol. The final product is a complex tetracyclic framework, demonstrating how a single precursor can be used to generate significant molecular complexity in a controlled manner. organic-chemistry.org

Development of Glycosidase Inhibitors and Azasugars

Azasugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural change often leads to potent and specific inhibition of glycosidases, enzymes that process carbohydrates. nih.govchem960.com Compounds like 1-deoxynojirimycin (B1663644) and azafagomine are well-known examples with significant therapeutic potential. nih.gov

This compound provides a versatile five-carbon backbone that can be elaborated into the polyhydroxylated piperidine or pyrrolidine (B122466) rings characteristic of azasugars. Synthetic strategies can be envisioned that involve:

Stereoselective Functionalization: The double bonds of the dienol can be subjected to stereoselective dihydroxylation or aminohydroxylation reactions to install the required hydroxyl and amino groups with precise spatial arrangement.

Cyclization: Subsequent intramolecular cyclization would form the core piperidine or pyrrolidine ring.

The presence of the phenyl group offers a key advantage for drug development. It provides a lipophilic handle that can be modified to tune the compound's pharmacological properties, such as binding affinity, selectivity, and cell permeability. By creating a library of phenyl-substituted azasugar analogs, researchers can conduct detailed structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

Precursors for Advanced Organic Materials

The extended π-conjugated system of this compound, which spans the phenyl ring and the diene backbone, makes it an attractive building block for advanced organic materials with applications in electronics and photonics. nih.gov Its structure is analogous to cinnamaldehyde (B126680), derivatives of which are widely explored for material and biomedical applications. acs.orgmaynoothuniversity.ienih.gov

The potential applications for this compound derivatives in materials science include:

Chromophores: The conjugated system is responsible for the absorption and emission of light. By modifying the structure, such as by adding electron-donating or electron-withdrawing groups to the phenyl ring, the photophysical properties can be tuned. This makes these derivatives candidates for use as organic dyes, fluorescent probes, or components in nonlinear optical materials.

Monomers for Conjugated Polymers: The hydroxyl group provides a reactive site for polymerization. Through reactions like condensation polymerization, this compound can be incorporated into polymer backbones, creating polyethers or polyesters. researchgate.net The resulting polymers would feature pendant conjugated side-chains, which could facilitate π-stacking interactions and impart useful electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthesis of Analogs for Biological Activity Studies

In medicinal chemistry, the synthesis of structural analogs of a lead compound is crucial for optimizing biological activity and understanding its mechanism of action. This compound is an excellent starting scaffold for generating diverse molecular libraries for biological screening. scielo.br Its structure can be systematically modified in several ways:

Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups to alter electronic properties, steric profile, and lipophilicity.

Backbone Modification: The dienol backbone can be altered by changing the stereochemistry of the alcohol, adding substituents to the carbon chain, or modifying the double bonds.

Heterocyclic Elaboration: As detailed in section 6.1, the dienol can be used as a key intermediate in the synthesis of a wide range of phenyl-substituted heterocyclic compounds.

This synthetic flexibility allows for the creation of numerous analogs for evaluation in biological assays. For instance, derivatives could be tested for antimicrobial, anticancer, or anti-inflammatory activities, among others. nih.govmdpi.comnih.govnih.gov

Table 1: Potential Biologically Active Compound Classes Derivable from this compound

Compound Class Synthetic Origin from Precursor Potential Biological Activity
Phenyl-Substituted Thiazoles Cyclization with a sulfur- and nitrogen-containing reagent Antimicrobial, Anti-inflammatory scielo.br
Phenyl-Substituted Quinolones Multi-step synthesis involving cyclization with an aniline (B41778) derivative Anticancer, Antimitotic nih.gov
Phenyl-Substituted Pyridines Aza-Diels-Alder or other multi-component reactions Antimicrobial, CNS activity mdpi.com
Phenyl-Substituted Pyrroles Paal-Knorr synthesis or multi-component reactions Antifungal, Anti-inflammatory nih.gov

Exploration in the Synthesis of Other Biomimetic Structures

The unique structural features of this compound, namely the conjugated diene system and the terminal allylic alcohol, make it an intriguing starting material for the biomimetic synthesis of more complex molecules. Biomimetic synthesis aims to mimic the synthetic strategies employed by nature to construct intricate natural products, often involving elegant and efficient reaction cascades.

The conjugated diene moiety of this compound is a key functional group that can participate in a variety of pericyclic reactions, which are fundamental to many biosynthetic pathways. Of particular interest is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In a biomimetic context, the diene of this compound or its derivatives could react with various dienophiles to construct cyclic systems that form the core of many natural products. While specific examples utilizing this compound in biomimetic total synthesis are not prevalent in the literature, the principle of using similar conjugated systems is well-established.

Furthermore, the allylic alcohol functionality can be readily transformed into other functional groups, expanding the synthetic utility of this scaffold. For example, oxidation to the corresponding aldehyde or carboxylic acid, as discussed previously, provides an entry point to a different set of biomimetic transformations, such as aldol (B89426) reactions or Claisen condensations, which are crucial carbon-carbon bond-forming reactions in biosynthesis.

The potential for this compound and its derivatives to serve as precursors in the synthesis of biomimetic structures can be illustrated by considering the broader class of phenylpropanoids and polyketides. These natural products often feature phenyl rings and extended conjugated systems. The synthesis of analogs of such natural products is an active area of research. For instance, derivatives of 4-phenyl-2-quinolone, which can be conceptually linked to the cyclization of a phenyl-containing polyketide-like chain, have been synthesized and evaluated for their anticancer properties.

The following table outlines potential biomimetic transformations involving the this compound scaffold and the types of natural product cores that could be accessed.

Precursor ScaffoldPotential Biomimetic TransformationTarget Natural Product Core
5-Phenyl-2,4-dienylDiels-Alder ReactionTerpenoid and Alkaloid Skeletons
5-Phenyl-2,4-dienoylIntramolecular Michael AdditionPolyketide-like Macrocycles
5-Phenyl-2,4-dienalAldol Condensation CascadePhenylpropanoid Dimers and Lignans

This table is a conceptual exploration of the potential of the this compound scaffold in biomimetic synthesis and does not represent experimentally verified pathways.

While the direct application of this compound in the synthesis of biomimetic structures is an area that remains to be fully explored, its chemical versatility and structural relationship to known natural product precursors suggest that it holds considerable promise as a building block in this field. Future research may uncover novel synthetic routes to complex and biologically active molecules that are inspired by nature's own synthetic strategies, with this compound serving as a key starting material.

Q & A

Q. What are the primary synthetic routes for 5-Phenyl-2,4-Pentadienol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Two common methods are Claisen-Schmidt condensation and aldol condensation .
  • Claisen-Schmidt : React 5-chloro-2-hydroxyacetophenone with appropriate aldehydes under basic conditions (e.g., NaOH/ethanol) to form conjugated dienones. Temperature control (40–60°C) and stoichiometric ratios are critical to minimize side products .
  • Aldol Condensation : Utilize α,β-unsaturated aldehydes (e.g., trans-cinnamaldehyde) with carbanion intermediates. A strong base (e.g., LDA) in anhydrous THF at low temperatures (−78°C) ensures regioselectivity .
    Optimization : Monitor reaction progress via TLC, adjust base strength, and use inert atmospheres to stabilize reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • FT-IR : Identify conjugated C=C stretching (1600–1650 cm⁻¹) and hydroxyl groups (broad peak ~3200–3600 cm⁻¹) .
  • UV-Vis : Analyze π→π* transitions in the 250–350 nm range to confirm conjugation length .
  • LC-MS/MS : Detect molecular ion peaks (e.g., m/z 285 for derivatives) and fragmentation patterns to validate structure .
  • NMR : Use ¹H-NMR to resolve olefinic proton couplings (J = 10–16 Hz for trans-dienes) and aromatic integrations .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be utilized to predict the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. Compare with experimental UV-Vis data to validate electronic transitions .
  • Use natural bond orbital (NBO) analysis to study resonance stabilization and hyperconjugation effects in the dienol system .

Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer :
  • Conduct iterative refinement : Adjust computational parameters (e.g., solvent models, basis sets) to better match experimental conditions .
  • Validate via cross-technique correlation : Compare DFT-predicted IR/Raman bands with experimental spectra to resolve discrepancies .
  • Consider isotopic labeling or deuterated solvents to isolate overlapping signals in NMR .

Q. What strategies are effective in elucidating the role of this compound in coordination complexes, and how does its structure influence metal-ligand interactions?

  • Methodological Answer :
  • Synthesize copper(I) complexes by reacting this compound derivatives with triphenylphosphine and Cu salts. Characterize using X-ray crystallography to determine binding modes (e.g., η² or η⁴ coordination) .
  • Analyze luminescence properties (e.g., emission spectra) to assess ligand-to-metal charge transfer (LMCT) effects .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare bioactivity using assays like in vitro cytotoxicity or enzyme inhibition .
  • Comparative Analysis : Benchmark against analogs (e.g., methyl 5-phenylpenta-4-enoate) to identify critical functional groups for activity .
  • Data Integration : Combine SAR results with molecular docking simulations to predict binding affinities to target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.